N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
Description
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is a synthetic organic compound featuring a unique combination of an oxazole ring and a pyrrole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both oxazole and pyrrole moieties in its structure suggests it may exhibit diverse biological activities and chemical reactivity.
Properties
IUPAC Name |
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-5-12-11(9-19-15-12)8-17(4)14(18)13-10(2)6-7-16(13)3/h6-7,9H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HARWWVXIXGIXJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC=C1CN(C)C(=O)C2=C(C=CN2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide typically involves multi-step organic synthesis. One common route includes:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via the cyclization of an appropriate α-haloketone with a nitrile. For instance, 3-ethyl-4-bromo-2-butanone can react with acetonitrile under basic conditions to form 3-ethyl-1,2-oxazole.
Attachment of the Oxazole to the Pyrrole: The oxazole derivative can then be reacted with a pyrrole derivative. For example, 3-ethyl-1,2-oxazole can be alkylated with N,1,3-trimethylpyrrole-2-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxazole ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) under UV light.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated oxazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology
Biologically, this compound may exhibit antimicrobial, anticancer, or anti-inflammatory properties due to the presence of the oxazole ring, which is known for such activities .
Medicine
In medicinal chemistry, derivatives of this compound could be investigated for their potential as therapeutic agents. The combination of oxazole and pyrrole rings may enhance the compound’s ability to interact with biological targets, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new materials with specific properties, such as polymers or coatings, due to its stable and reactive nature.
Mechanism of Action
The mechanism by which N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The oxazole ring can form hydrogen bonds and π-π interactions, which are crucial for binding to biological targets.
Comparison with Similar Compounds
Similar Compounds
- N-[(3-methyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
- N-[(3-ethyl-1,2-thiazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide
Uniqueness
N-[(3-ethyl-1,2-oxazol-4-yl)methyl]-N,1,3-trimethylpyrrole-2-carboxamide is unique due to the specific substitution pattern on the oxazole ring and the presence of the pyrrole carboxamide group. This combination may confer distinct chemical reactivity and biological activity compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
